Acetyl glycol salicylate
Overview
Description
Acetyl glycol salicylate is a derivative of salicylic acid, a compound widely known for its use in pain relief and anti-inflammatory medications. This compound is part of the salicylate family, which includes various esters and salts of salicylic acid. This compound is used in various applications, including pharmaceuticals and cosmetics, due to its beneficial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl glycol salicylate can be synthesized through the esterification of salicylic acid with glycol and acetic anhydride. The reaction typically involves the following steps:
Reactants: Salicylic acid, glycol, and acetic anhydride.
Catalyst: A strong acid such as sulfuric acid or phosphoric acid.
Reaction Conditions: The mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical or cosmetic grade standards.
Chemical Reactions Analysis
Types of Reactions
Acetyl glycol salicylate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into salicylic acid and glycol.
Oxidation: This compound can be oxidized to form various by-products, depending on the conditions and reagents used.
Substitution: this compound can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used to replace the acetyl group under appropriate conditions.
Major Products
Hydrolysis: Salicylic acid and glycol.
Oxidation: Depending on the oxidizing agent, products can include carboxylic acids and other oxidized derivatives.
Substitution: Products vary based on the nucleophile used in the reaction.
Scientific Research Applications
Acetyl glycol salicylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential anti-inflammatory and analgesic properties, similar to other salicylates.
Medicine: Explored for its use in topical formulations for pain relief and anti-inflammatory effects.
Industry: Utilized in the formulation of cosmetics and personal care products due to its beneficial properties for skin health
Mechanism of Action
The mechanism of action of acetyl glycol salicylate involves the inhibition of cyclooxygenase (COX) enzymes, similar to other salicylates. By inhibiting COX enzymes, it reduces the production of prostaglandins, which are mediators of inflammation and pain. This mechanism is responsible for its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: The parent compound, widely used in acne treatment and as a keratolytic agent.
Methyl Salicylate: Commonly used in topical pain relief products.
Acetylsalicylic Acid (Aspirin): Known for its use as an analgesic, antipyretic, and anti-inflammatory agent
Uniqueness
Acetyl glycol salicylate is unique due to its specific ester structure, which may offer different solubility and stability properties compared to other salicylates. This can make it more suitable for certain formulations, particularly in cosmetics and topical medications.
Properties
IUPAC Name |
2-acetyloxyethyl 2-hydroxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-8(12)15-6-7-16-11(14)9-4-2-3-5-10(9)13/h2-5,13H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWWOOBXTGKYPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOC(=O)C1=CC=CC=C1O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236036 | |
Record name | Acetyl Glycol Salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87-23-0 | |
Record name | 2-(Acetyloxy)ethyl 2-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetyl Glycol Salicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetyl Glycol Salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(acetoxy)ethyl salicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.576 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETYL GLYCOL SALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27987X0E19 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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